molecular formula C23H21FN4O3S B295855 (6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295855
M. Wt: 452.5 g/mol
InChI Key: DJWOYEKRQIJJAG-HPFDFQMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core, a fluorobenzyl group, and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the intermediate compound.

    Methoxybenzylidene Formation: The final step involves the condensation of the intermediate with a methoxybenzaldehyde derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets or improve its stability under physiological conditions.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

(6Z)-6-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21FN4O3S/c1-3-6-20-27-28-21(25)16(22(29)26-23(28)32-20)11-14-9-10-18(19(12-14)30-2)31-13-15-7-4-5-8-17(15)24/h4-5,7-12,25H,3,6,13H2,1-2H3/b16-11-,25-21?

InChI Key

DJWOYEKRQIJJAG-HPFDFQMNSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)N=C2S1

Origin of Product

United States

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